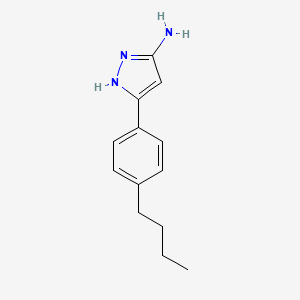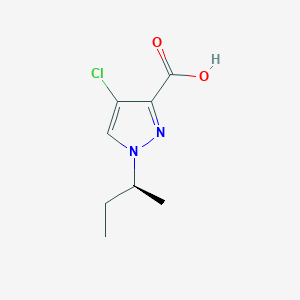
(S)-1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid is a chiral compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of a chiral center and a chlorine atom in its structure makes it a valuable intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via alkylation reactions using sec-butyl halides in the presence of a strong base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
化学反応の分析
Types of Reactions
(S)-1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Azides, nitriles.
科学的研究の応用
(S)-1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of (S)-1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the chiral center allows for selective binding to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
類似化合物との比較
Similar Compounds
1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid: Lacks the chiral center, resulting in different biological activity.
1-(sec-Butyl)-4-bromo-1H-pyrazole-3-carboxylic acid: Contains a bromine atom instead of chlorine, leading to variations in reactivity and selectivity.
1-(sec-Butyl)-4-chloro-1H-pyrazole-5-carboxylic acid: The carboxylic acid group is positioned differently, affecting its chemical properties.
Uniqueness
(S)-1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and selectivity. The presence of the chlorine atom also enhances its reactivity in various chemical reactions, making it a versatile intermediate for the synthesis of diverse compounds.
特性
分子式 |
C8H11ClN2O2 |
|---|---|
分子量 |
202.64 g/mol |
IUPAC名 |
1-[(2S)-butan-2-yl]-4-chloropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)/t5-/m0/s1 |
InChIキー |
QXXQAXVEVDNYLN-YFKPBYRVSA-N |
異性体SMILES |
CC[C@H](C)N1C=C(C(=N1)C(=O)O)Cl |
正規SMILES |
CCC(C)N1C=C(C(=N1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


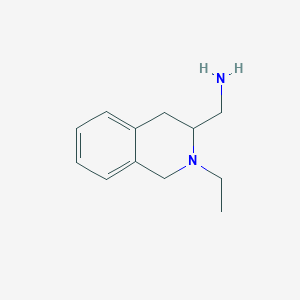
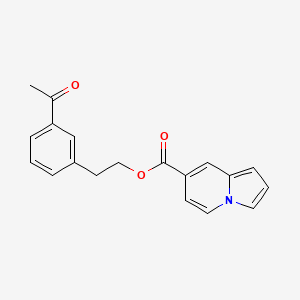
![5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12928084.png)
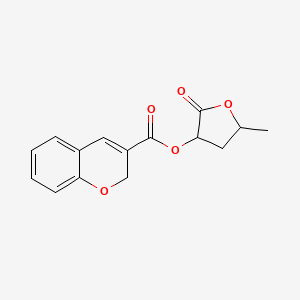

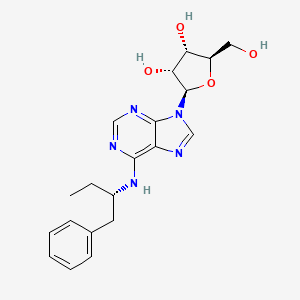

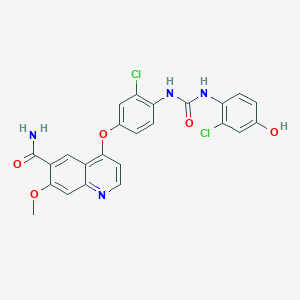
![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12928108.png)
![2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline](/img/structure/B12928113.png)
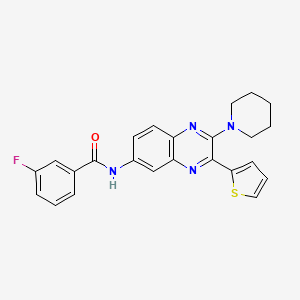
![5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B12928120.png)
![N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide](/img/structure/B12928152.png)
